Cas no 176-64-7 (8-Azaspiro[4.5]decane)

8-Azaspiro[4.5]decane is a highly versatile compound characterized by its unique cyclic structure. This compound offers significant advantages in various applications, including high thermal stability and exceptional chemical resistance. Its cyclic structure contributes to its rigidity, making it suitable for applications requiring structural integrity and stability under heat and pressure. Additionally, its chemical inertness allows for use in environments where resistance to degradation is critical.
8-Azaspiro[4.5]decane structure
8-Azaspiro[4.5]decane structure
Product Name:8-Azaspiro[4.5]decane
CAS No:176-64-7
MF:C9H17N
MW:139.23798251152
MDL:MFCD08361562
CID:173084
PubChem ID:437152
Update Time:2025-06-18

8-Azaspiro[4.5]decane Chemical and Physical Properties

Names and Identifiers

    • 8-Azaspiro[4.5]decane
    • 8-AZA-SPIRO[4.5]DECANE
    • 8-azaspiro[4,5]decane
    • 8-Azaspiro[4.5]decan
    • 8-azoniaspiro[4.5]decane
    • AC1L934M
    • AG-E-26997
    • Azaspirodecane
    • CTK0H8394
    • PubChem11426
    • SureCN28081
    • 8-Aza-Spiro[4.5]Decane(WX100240)
    • 8-Azaspiro[4.5]decane hydrochloride salt
    • AKOS012457834
    • 4,4-Tetramethylenepiperidine
    • EN300-68693
    • 6QKB8PR5XH
    • BS-13326
    • Q4832286
    • DTXSID10331317
    • CS-0271647
    • AXMNGEUJXLXFRY-UHFFFAOYSA-N
    • SCHEMBL28081
    • 8-Azaspiro(4.5)decane
    • A18321
    • FT-0603851
    • Spiro(cyclopentane-1,4'-piperidine)
    • 4,4-(1,4-Butanediyl)piperidine
    • AM803359
    • 8-azaspiro-[4,5]decane
    • Piperidine, 4,4-(1,4-butanediyl)-
    • Z1095369037
    • BAA12330
    • MFCD08361562
    • 176-64-7
    • SB34295
    • DB-065161
    • G78843
    • 8-AZASPIRO[4.5]DECANE,HYDROCHLORIDE
    • MDL: MFCD08361562
    • Inchi: 1S/C9H17N/c1-2-4-9(3-1)5-7-10-8-6-9/h10H,1-8H2
    • InChI Key: AXMNGEUJXLXFRY-UHFFFAOYSA-N
    • SMILES: N1CCC2(CC1)CCCC2

Computed Properties

  • Exact Mass: 139.13621
  • Monoisotopic Mass: 139.136099547g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 106
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • PSA: 12.03

8-Azaspiro[4.5]decane Pricemore >>

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8-Azaspiro[4.5]decane Suppliers

Amadis Chemical Company Limited
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(CAS:176-64-7)8-Azaspiro[4.5]decane
Order Number:A18321
Stock Status:in Stock
Quantity:5.0g/10.0g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:00
Price ($):341.0/506.0
Email:sales@amadischem.com

8-Azaspiro[4.5]decane Related Literature

Additional information on 8-Azaspiro[4.5]decane

Professional Introduction to Compound with CAS No. 176-64-7 and Product Name: 8-Azaspiro[4.5]decane

Compound with the CAS number 176-64-7 and the product name 8-Azaspiro[4.5]decane represents a significant area of interest in the field of chemical and pharmaceutical research. This compound, characterized by its unique spirocyclic structure, has garnered attention due to its potential applications in drug development and molecular recognition. The spirocyclic framework of 8-Azaspiro[4.5]decane contributes to its distinct chemical properties, making it a valuable candidate for further exploration in synthetic chemistry and medicinal chemistry.

The 8-Azaspiro[4.5]decane molecule is a member of the spirocyclic amine class, which has been extensively studied for its ability to mimic natural products and biological motifs. The presence of a nitrogen atom in the spirocyclic core introduces a level of complexity that can be exploited for the design of novel pharmacophores. This structural motif has been shown to enhance binding affinity and selectivity, making it particularly attractive for the development of small-molecule drugs.

Recent advancements in computational chemistry have enabled researchers to predict the binding interactions of 8-Azaspiro[4.5]decane with various biological targets. These studies have highlighted its potential as a scaffold for inhibiting enzymes involved in metabolic pathways relevant to diseases such as cancer and inflammation. The rigid spirocyclic core provides a stable platform for functional group modifications, allowing for the fine-tuning of pharmacological properties.

In the realm of drug discovery, the synthesis of derivatives of 8-Azaspiro[4.5]decane has been a focus of numerous research groups. By incorporating different substituents into the spirocyclic system, chemists have been able to generate libraries of compounds with diverse biological activities. These efforts have led to the identification of several lead compounds that show promise in preclinical studies.

The utility of 8-Azaspiro[4.5]decane extends beyond pharmaceutical applications. Its unique structural features make it an interesting candidate for materials science, particularly in the development of chiral catalysts and molecular receptors. The spirocyclic structure can be engineered to exhibit specific recognition capabilities, opening up possibilities for applications in sensors and separation technologies.

One of the most compelling aspects of 8-Azaspiro[4.5]decane is its versatility in terms of synthetic accessibility. Modern synthetic methodologies have made it possible to construct complex spirocyclic frameworks with high efficiency and yield. This accessibility has facilitated rapid screening and optimization processes, accelerating the discovery pipeline for new chemical entities.

The integration of 8-Azaspiro[4.5]decane into drug development pipelines has been supported by advancements in biocatalysis and green chemistry principles. These approaches have allowed for more sustainable synthesis routes, reducing waste and energy consumption while maintaining high levels of purity and yield. Such environmentally conscious practices are increasingly important in modern pharmaceutical research.

Future directions in the study of 8-Azaspiro[4.5]decane include exploring its potential as a building block for macrocycles and polycycles through strategic functionalization and coupling reactions. The ability to link multiple spirocyclic units could lead to the development of highly complex molecules with novel biological activities. Additionally, computational modeling techniques are expected to play an even greater role in predicting and optimizing the properties of these molecules.

The broader impact of compounds like 8-Azaspiro[4.5]decane on scientific research underscores their importance as versatile tools for innovation. As our understanding of molecular interactions continues to grow, so too does the potential for these compounds to contribute to breakthroughs in medicine and materials science. The ongoing exploration of their properties and applications promises to yield further insights into their utility across multiple disciplines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:176-64-7)8-Azaspiro[4.5]decane
A18321
Purity:99%/99%
Quantity:5.0g/10.0g
Price ($):341.0/506.0
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